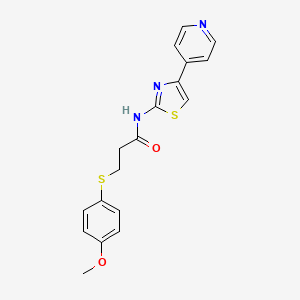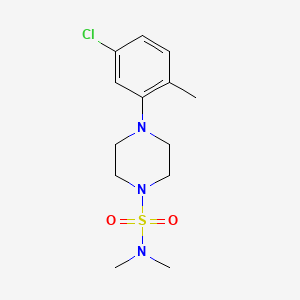
4-(5-氯-2-甲基苯基)-N,N-二甲基哌嗪-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also has a sulfonamide group, which is often found in antibiotics, and a chloro-methylphenyl group, which is a common component in various organic compounds .
科学研究应用
合成与表征
已经合成并表征了磺胺衍生物,包括各种哌嗪磺胺,以探索它们的结构性质和潜在应用。例如,Chohan 和 Shad (2011) 合成了磺胺衍生的新配体及其过渡金属配合物,重点关注它们的合成、通过 X 射线衍射进行结构测定以及生物活性的评估 (Chohan & Shad, 2011)。同样,Luo Yan 等人 (2006) 开发了一种制备磺胺的新方法,以产生有效且选择性的腺苷 A2B 受体拮抗剂,突出了磺胺的新型合成方法 (Luo Yan et al., 2006)。
生物学应用
合成的磺胺化合物显示出各种生物活性,包括抗菌、抗真菌和细胞毒活性。例如,Chohan 和 Shad (2009) 合成的化合物对各种细菌菌株表现出中等到显着的抗菌活性,并具有良好的抗真菌活性 (Chohan, Shad, & Nasim, 2009)。Azab、Youssef 和 El-Bordany (2013) 的另一项研究旨在合成含有磺酰胺部分的新杂环化合物,表明合成化合物具有很高的抗菌活性 (Azab, Youssef, & El-Bordany, 2013)。
抗病毒和酶抑制活性
一些磺胺化合物已显示出作为酶抑制剂和抗病毒剂的潜力。例如,Chen 等人 (2010) 合成了 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物,显示出一定的抗烟草花叶病毒活性 (Chen et al., 2010)。此外,对新型苯甲基哌嗪衍生物的研究揭示了对各种癌细胞系的细胞毒活性,表明磺酰胺衍生物在癌症治疗中的潜力 (Gurdal, Yarim, Durmaz, & Cetin-Atalay, 2013)。
属性
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2S/c1-11-4-5-12(14)10-13(11)16-6-8-17(9-7-16)20(18,19)15(2)3/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSAMBDMXMALOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
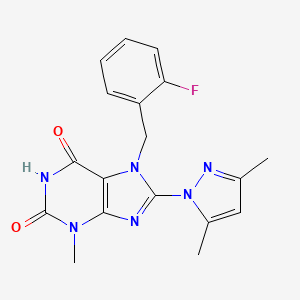
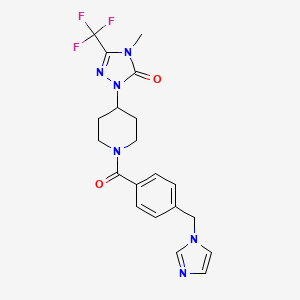
![ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2733937.png)
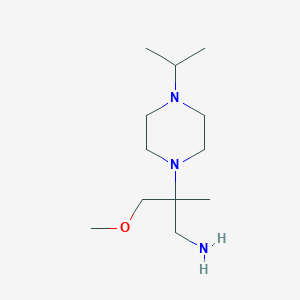
![N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733941.png)
![5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2733944.png)
![5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733947.png)
![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)
![3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2733949.png)
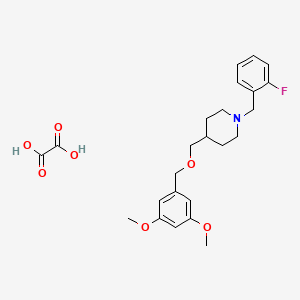
![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)
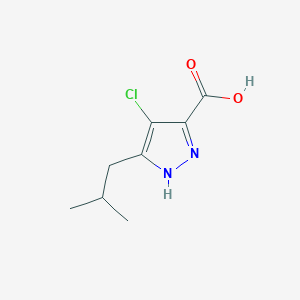
sulfamoyl}benzamide](/img/structure/B2733955.png)
